molecular formula C19H21N5O B5871365 N-(2-ethyl-6-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide

N-(2-ethyl-6-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide

Cat. No. B5871365
M. Wt: 335.4 g/mol
InChI Key: UOVDDDYFQLZOIH-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic compounds known for their complex molecular structure and diverse chemical properties. Such compounds are typically synthesized for various applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, including condensation, nucleophilic substitution, and cyclization processes. For example, the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs involves structure-activity relationship (SAR) studies to improve drug-like properties while retaining potency (Shukla et al., 2012).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the compound's reactivity and interaction with biological targets. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used. For instance, the crystal structure of certain N-substituted acetamides provides insights into intermolecular hydrogen bonding patterns, which are significant for their biological activities (Sharma et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of such compounds includes their ability to undergo further functionalization, which is essential for developing pharmacologically active molecules. Their chemical properties, such as solubility and stability, play a critical role in their application potential.

Physical Properties Analysis

Physical properties like melting point, boiling point, solubility, and crystalline structure are determined through experimental methods. These properties are influenced by the compound's molecular structure and are important for its application and storage.

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity towards other chemical reagents, and photochemical stability, are dictated by the functional groups present in the molecule. For example, the presence of the tetrazol ring in similar compounds is known for its role in pharmacological activities due to its mimicry of the carboxylate ion (Evren et al., 2019).

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-4-15-10-7-9-14(3)18(15)20-17(25)12-24-22-19(21-23-24)16-11-6-5-8-13(16)2/h5-11H,4,12H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVDDDYFQLZOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2N=C(N=N2)C3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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